11-Phthalocyaninesulfonic acid

概要

説明

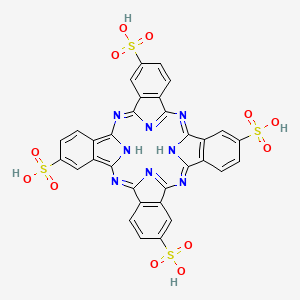

11-Phthalocyaninesulfonic acid is an organic compound widely recognized for its vibrant blue-green color and extensive applications in various fields. This compound belongs to the phthalocyanine family, which is structurally similar to porphyrins. This compound is known for its excellent electron transfer abilities and stability, making it a valuable material in scientific research and industrial applications .

準備方法

11-Phthalocyaninesulfonic acid can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with urea and a metal salt, followed by sulfonation with sulfuric acid. The reaction conditions typically include high temperatures and the presence of a catalyst to facilitate the formation of the phthalocyanine ring .

Industrial production methods often involve the electrolytic exfoliation of graphite in an electrolyte containing copper phthalocyanine tetrasulfonic acid tetrasodium salt. This method produces a stable aqueous dispersion of the compound, which can be further processed for various applications .

化学反応の分析

11-Phthalocyaninesulfonic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in oxygen reduction reactions (ORR) when supported on carbon materials. Common reagents used in these reactions include acids, bases, and metal salts. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

11-Phthalocyaninesulfonic acid has a wide range of scientific research applications:

作用機序

The mechanism of action of phthalocyanine tetrasulfonic acid involves its ability to generate reactive oxygen species (ROS) upon exposure to light. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, producing singlet oxygen. This singlet oxygen can then react with cellular components, leading to cell death. The compound’s effectiveness in PDT is attributed to its ability to localize within cancer cells and generate ROS, causing apoptosis .

類似化合物との比較

11-Phthalocyaninesulfonic acid is unique compared to other similar compounds due to its high solubility in water and its ability to form stable aqueous dispersions. Similar compounds include:

Metal phthalocyanine tetrasulfonic acids: These compounds contain different metal ions in the central cavity of the phthalocyanine ring, such as copper, nickel, and cobalt.

Metal phthalocyanine octacarboxylic acids: These compounds have additional carboxyl groups, which can enhance their solubility and reactivity.

Metal octakis(hexyloxymethyl)phthalocyanines: These derivatives have bulky substituents that improve their solubility in organic solvents.

This compound stands out due to its balance of solubility, stability, and reactivity, making it a versatile compound for various applications.

生物活性

11-Phthalocyaninesulfonic acid (11-PcS) is a sulfonated derivative of phthalocyanine, a macrocyclic compound known for its diverse applications in photodynamic therapy (PDT), photothermal therapy (PTT), and as a photosensitizer in various biomedical applications. The biological activity of 11-PcS is primarily attributed to its ability to generate reactive oxygen species (ROS) upon light activation, making it a candidate for cancer treatment and antimicrobial applications.

11-PcS is characterized by its sulfonate groups, which enhance its solubility in aqueous environments and improve its interaction with biological systems. The presence of these groups also influences the compound's photophysical properties, allowing it to absorb light in the near-infrared (NIR) region, which is advantageous for deep tissue penetration in therapeutic applications.

Photodynamic Therapy

The effectiveness of 11-PcS in PDT has been extensively studied. Upon activation by light, 11-PcS generates ROS, which can induce oxidative stress in target cells, leading to apoptosis or necrosis. This mechanism is particularly useful in cancer therapy where selective destruction of malignant cells is desired.

Key Findings:

- Cell Lines Tested: Studies have demonstrated the efficacy of 11-PcS against various cancer cell lines, including human melanoma (G361), pancreatic carcinoma (H2T), and fibrosarcoma (HT-1080) .

- In Vivo Studies: In animal models, such as BALB/c mice bearing tumors, treatment with 11-PcS resulted in significant tumor regression when combined with appropriate light exposure .

Antimicrobial Properties

In addition to its anticancer effects, 11-PcS exhibits notable antimicrobial activity. Research indicates that it can effectively inhibit the growth of several bacterial strains, making it a potential candidate for treating infections.

Antimicrobial Efficacy:

- Bacterial Strains: Studies have shown that 11-PcS demonstrates significant antibacterial properties against Gram-positive and Gram-negative bacteria .

- Mechanism: The antimicrobial action is thought to be mediated through ROS generation upon light activation, similar to its action in PDT.

Study 1: Efficacy Against Cancer Cells

A study investigated the photodynamic effects of 11-PcS on G361 melanoma cells. The results indicated that treatment with 11-PcS followed by NIR light exposure led to a dose-dependent decrease in cell viability, confirming its potential as an effective photosensitizer in PDT.

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 1 | 85 |

| 5 | 60 |

| 10 | 30 |

Study 2: Antimicrobial Activity

In another study focused on the antimicrobial properties of 11-PcS, various bacterial strains were exposed to the compound under light activation. The results showed a significant reduction in bacterial colonies.

| Bacterial Strain | Control CFU/ml | Treated CFU/ml | Reduction (%) |

|---|---|---|---|

| Staphylococcus aureus | 1.0 x 10^6 | 2.0 x 10^5 | 80 |

| Escherichia coli | 1.0 x 10^6 | 1.5 x 10^5 | 85 |

The biological activity of 11-PcS can be attributed to its ability to generate ROS upon excitation with light. This process involves:

- Light Absorption: The sulfonated phthalocyanine absorbs light energy.

- Energy Transfer: The absorbed energy is transferred to molecular oxygen.

- ROS Generation: This results in the production of singlet oxygen () and other reactive species that can damage cellular components.

特性

IUPAC Name |

2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetrasulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H18N8O12S4/c41-53(42,43)13-1-5-17-21(9-13)29-33-25(17)37-30-22-10-14(54(44,45)46)2-6-18(22)27(34-30)39-32-24-12-16(56(50,51)52)4-8-20(24)28(36-32)40-31-23-11-15(55(47,48)49)3-7-19(23)26(35-31)38-29/h1-12H,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52)(H2,33,34,35,36,37,38,39,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUSQOFAKCBLANB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)O)C3=NC4=NC(=NC5=C6C=CC(=CC6=C(N5)N=C7C8=C(C=C(C=C8)S(=O)(=O)O)C(=N7)N=C2N3)S(=O)(=O)O)C9=C4C=CC(=C9)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H18N8O12S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

834.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。